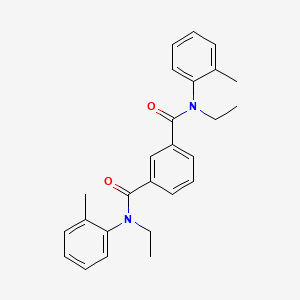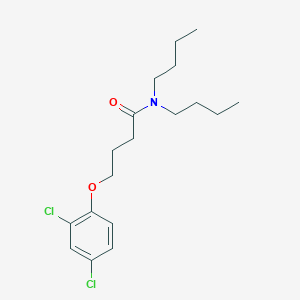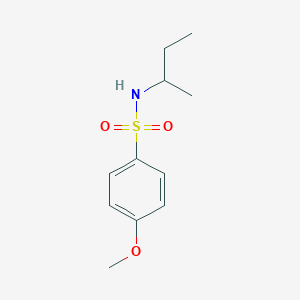![molecular formula C15H21NO4 B3845879 [1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-2-yl]methanol](/img/structure/B3845879.png)
[1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-2-yl]methanol
Overview
Description
[1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-2-yl]methanol is a complex organic compound characterized by its unique structure, which includes a methoxy-substituted benzodioxole ring and a piperidinylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-2-yl]methanol typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole ring, followed by the introduction of the methoxy group through methylation. The piperidine ring is then synthesized separately and coupled with the benzodioxole derivative using a suitable linker, such as a methylene bridge. The final step involves the reduction of the intermediate to yield the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-2-yl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Research focuses on its ability to modulate biological pathways and its efficacy in treating various conditions.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-2-yl]methanol involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The compound’s structure allows it to bind to receptors or enzymes, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-2-yl]methanol
- **[1-(4-Methoxyphenyl)methyl]piperidin-2-yl]methanol
Uniqueness
Compared to similar compounds, [1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-2-yl]methanol stands out due to its methoxy-substituted benzodioxole ring, which imparts unique electronic and steric properties. These features influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-18-13-6-11(7-14-15(13)20-10-19-14)8-16-5-3-2-4-12(16)9-17/h6-7,12,17H,2-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNLDBTTZGZDAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CN3CCCCC3CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B3845798.png)
![[(1-Methylpiperidin-4-ylidene)amino] 4-fluorobenzoate;hydrochloride](/img/structure/B3845812.png)



![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(1-piperidinyl)acetamide](/img/structure/B3845832.png)

![(NE)-N-[[3-[[3-[(E)-hydroxyiminomethyl]-2,5-dimethylphenyl]methoxymethyl]-2,5-dimethylphenyl]methylidene]hydroxylamine](/img/structure/B3845849.png)


![N-[3-(diethylamino)propyl]thiophene-2-carboxamide](/img/structure/B3845885.png)

![ethyl 4-[[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl-(2-methylpropyl)amino]methyl]-1H-pyrazole-5-carboxylate](/img/structure/B3845911.png)
